

Quantitative Pharmacokinetic Data Summary

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Compound Focus: Domperidone

CAS No.: 57808-66-9

Cat. No.: S526509

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The table below summarizes key pharmacokinetic parameters from multiple bioequivalence studies of different **domperidone** formulations in healthy subjects under fasting conditions.

Formulation Comparison	C~max~ (ng/mL)	T~max~ (h)	AUC~0-t~ (ng·h/mL)	AUC~0-∞~ (ng·h/mL)	t~1/2~ (h)	Reference
10 mg Tablet vs. Reference	17.13 vs. 17.67	0.87 vs. 0.89	73.12 vs. 71.45	90.32 vs. 87.08	Not Specified	[1]
20 mg Suspension vs. Tablet	Not significantly different	[2]				
Domperidone 20 mg Solution	20.7	0.6	Not Provided	Not Provided	12.6 - 16.0	[3]
Domperidone 10-40 mg Solution (Dose Proportionality)	Linear increase	~0.6-0.9	Linear increase	Linear increase	~12.6-16.0	[3]

Key Findings from Data:

- Bioequivalence Confirmation:** Studies consistently conclude that the test and reference formulations meet bioequivalence criteria, with 90% confidence intervals for the ratios of C~max~, t~1/2~, and AUC~0-t~.

AUC_{0-t}, and AUC_{0-∞} falling within the 80-125% acceptance range [1] [4] [2].

- **Rapid Absorption: Domperidone** is rapidly absorbed, with T_{max} generally occurring within **0.6 to 1.2 hours** after administration [3] [1].
- **Linear Pharmacokinetics:** Studies demonstrate dose proportionality over the 10 mg to 40 mg range, with linear increases in C_{max} and AUC, and constant oral clearance, indicating linear kinetics [3].
- **Extended Half-life: Domperidone** has a relatively long elimination half-life, ranging from **approximately 12 to 16 hours** [3].

Detailed Experimental Protocols

The bioequivalence of **domperidone** formulations is typically assessed using the following standardized clinical trial protocol.

Standard Bioequivalence Study Design

- **Study Type:** Randomized, open-label, single-dose, two-period, two-treatment crossover study [4] [5].
- **Subjects:** Healthy adult volunteers (often male), typically 24-36 subjects per study to ensure adequate statistical power [1] [4] [5].
- **Dosing and Washout:** Subjects are randomly assigned to receive either the test or reference formulation in the first period, followed by a washout period (usually **7 days** to eliminate carryover effects), before receiving the alternate formulation in the second period [1] [4].
- **Conditions:** Studies are conducted under fasting conditions, though some may also include a fed-state arm [4].

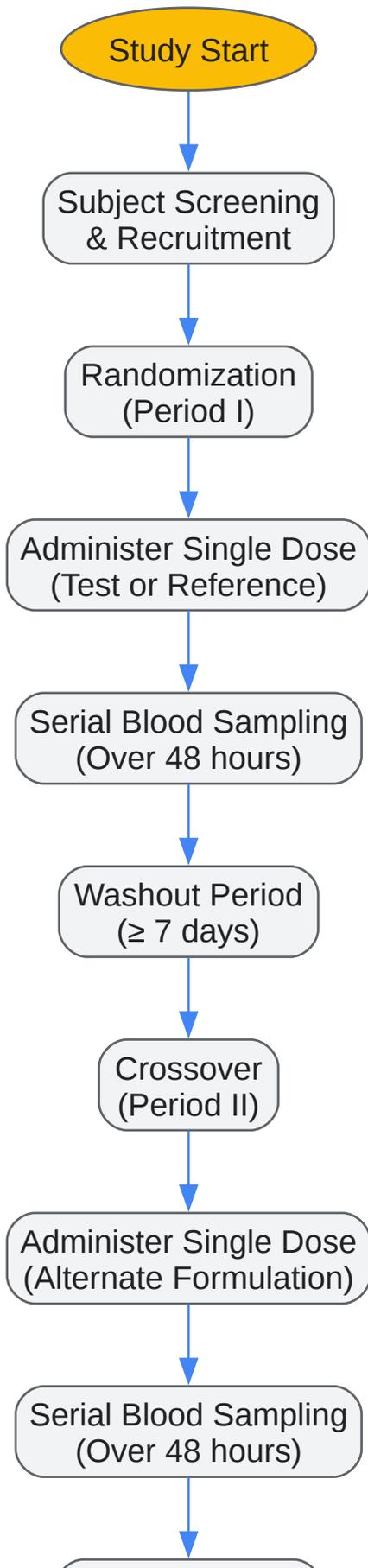
Bioanalytical Methods and Pharmacokinetic Analysis

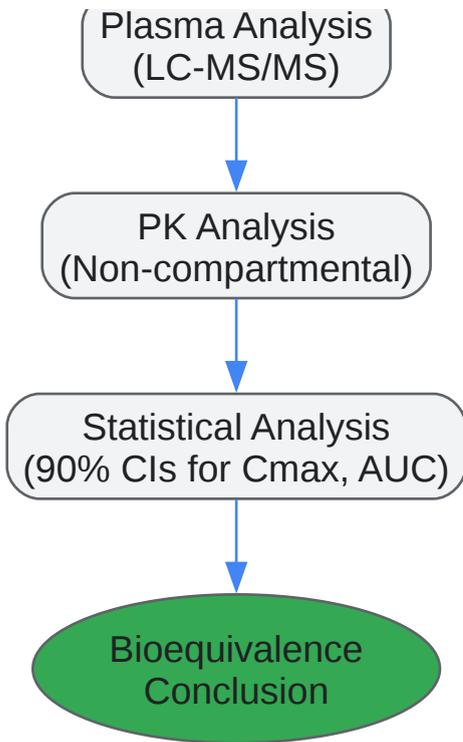
- **Blood Sampling:** A series of 17-18 blood samples are collected from each subject at scheduled time points up to **48 hours** post-dose to fully characterize the concentration-time profile [1] [4].
- **Sample Analysis:** Plasma concentrations of **domperidone** are determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods, which are highly specific and sensitive [1] [4] [2].
- **Pharmacokinetic Calculation:** Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin [4].
- **Statistical Analysis for Bioequivalence:** The primary analysis involves calculating the geometric mean ratios (Test/Reference) for C_{max}, AUC_{0-t}, and AUC_{0-∞}. Bioequivalence is concluded if

the 90% confidence intervals for these ratios fall entirely within the predefined range of **80.00% to 125.00%** [1] [4].

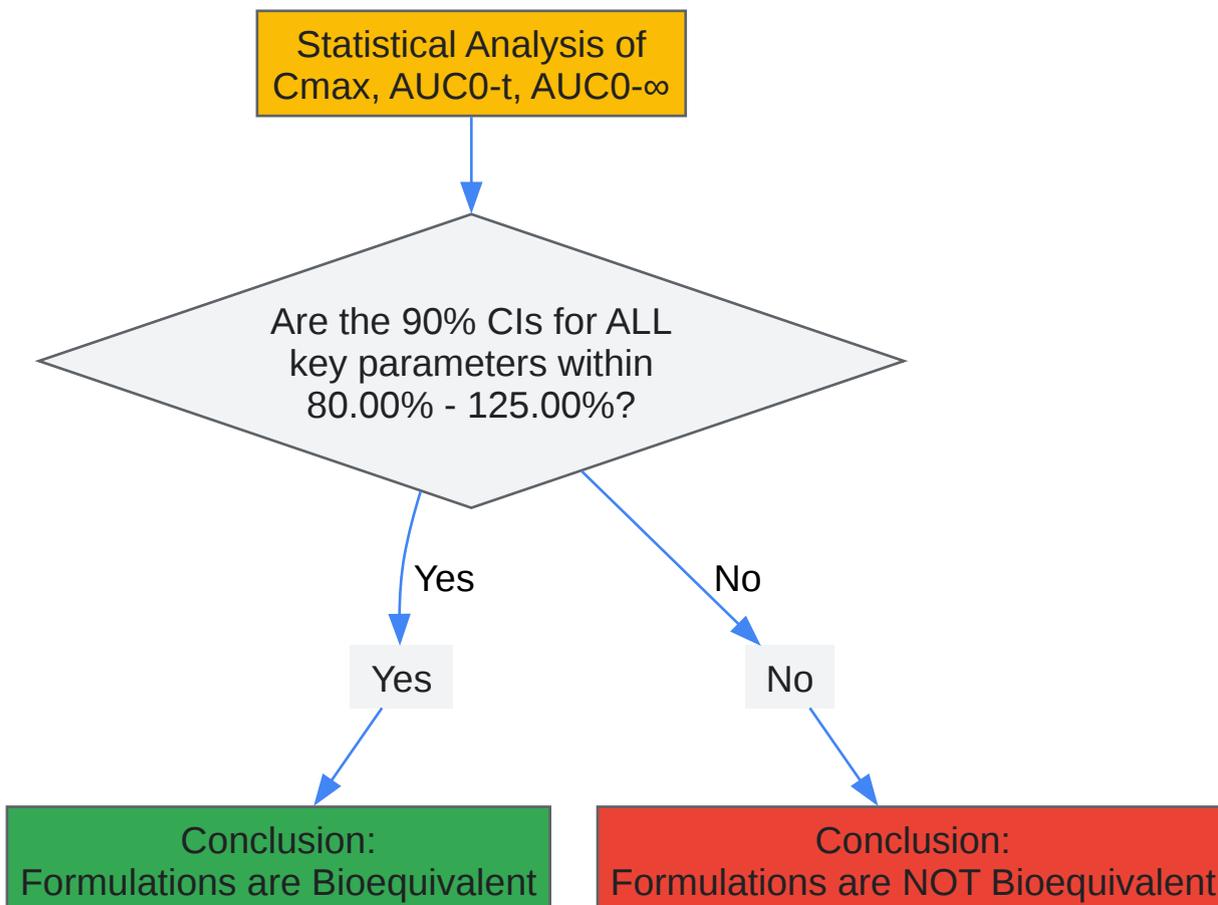
Study Design Workflow and Decision Pathway

The following diagrams illustrate the standard workflow of a bioequivalence study and the statistical decision pathway for concluding bioequivalence.





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The data and methodologies presented provide a robust framework for comparing **domperidone** formulations. Key aspects to ensure a high-quality study include adequate sample size, a washout period that accounts for **domperidone**'s ~12-16 hour half-life, and sensitive LC-MS/MS analytics [3] [1] [4].

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References

1. Bioequivalence assessment of two domperidone 1 tablet ... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetics and comparative bioavailability of ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Bioequivalence study of domperidone dry suspension in healthy Chinese subjects under fasted and fed conditions: An open-label, randomized, single-dose, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Bioequivalence study of a sustained release fixed dose combination capsule containing esomeprazole and domperidone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

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